molecular formula C17H20N6O3 B2722807 (4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396795-59-7

(4-(cyclopropanecarbonyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2722807
CAS No.: 1396795-59-7
M. Wt: 356.386
InChI Key: QDENUYAPXUVDFH-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . It also contains a tetrazole group, which is a type of heterocyclic aromatic compound that has been used in various pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .

Scientific Research Applications

Piperazine Derivatives in Medicinal Chemistry

Piperazine and its analogues play a critical role in the development of pharmaceuticals due to their versatile medicinal properties. Piperazine derivatives have been extensively researched for their anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These derivatives offer a promising scaffold for designing new anti-TB molecules, with potential applications extending to other bacterial infections (Girase et al., 2020). The structural flexibility of piperazine allows for significant pharmacological diversity, including antipsychotic, antidepressant, and antihistamine effects, showcasing the potential of piperazine derivatives in addressing a wide range of disorders (Rathi et al., 2016).

Molecular Binding and DNA Interaction

The molecular design of certain piperazine derivatives, such as Hoechst 33258 and its analogues, demonstrates strong binding affinity to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This property is utilized in fluorescent DNA stains for chromosome and nuclear staining, and these derivatives also find applications as radioprotectors and topoisomerase inhibitors, indicating their utility in cancer research and therapy (Issar & Kakkar, 2013).

Cytochrome P450 Isoform Interaction

Chemical inhibitors based on the piperazine structure have been evaluated for their selectivity and potency against various cytochrome P450 isoforms, which are crucial for drug metabolism and potential drug-drug interactions. This research provides insights into the development of safer drugs by minimizing adverse interactions and enhancing therapeutic efficacy (Khojasteh et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives have been found to have a wide range of biological activities, including antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .

Properties

IUPAC Name

cyclopropyl-[4-[2-(4-methoxyphenyl)tetrazole-5-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-26-14-6-4-13(5-7-14)23-19-15(18-20-23)17(25)22-10-8-21(9-11-22)16(24)12-2-3-12/h4-7,12H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDENUYAPXUVDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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